molecular formula C14H11NO3 B6361552 2-(4-Acetylphenyl)isonicotinic acid, 95% CAS No. 1261920-88-0

2-(4-Acetylphenyl)isonicotinic acid, 95%

Cat. No. B6361552
CAS RN: 1261920-88-0
M. Wt: 241.24 g/mol
InChI Key: DNXAHFRYRUSEMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Acetylphenyl)isonicotinic acid (2-APIN) is a novel compound with potential applications in both scientific research and industry. 2-APIN is a derivative of isonicotinic acid, an important component of many antibiotics, and has been found to possess a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(4-Acetylphenyl)isonicotinic acid, 95% is not yet fully understood. However, it is believed that 2-(4-Acetylphenyl)isonicotinic acid, 95% binds to the bacterial ribosome, which inhibits protein synthesis and leads to the death of the bacterial cell. Additionally, 2-(4-Acetylphenyl)isonicotinic acid, 95% has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of inflammatory mediators.
Biochemical and Physiological Effects
2-(4-Acetylphenyl)isonicotinic acid, 95% has been found to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-Acetylphenyl)isonicotinic acid, 95% has antibacterial, antifungal, and anti-inflammatory properties. Additionally, 2-(4-Acetylphenyl)isonicotinic acid, 95% has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of inflammatory mediators. Furthermore, 2-(4-Acetylphenyl)isonicotinic acid, 95% has been found to possess antioxidant, anti-apoptotic, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of 2-(4-Acetylphenyl)isonicotinic acid, 95% in laboratory experiments has a number of advantages and limitations. One of the main advantages of using 2-(4-Acetylphenyl)isonicotinic acid, 95% is that it is relatively easy to synthesize and purify. Furthermore, 2-(4-Acetylphenyl)isonicotinic acid, 95% is non-toxic and has a wide range of applications in scientific research. However, 2-(4-Acetylphenyl)isonicotinic acid, 95% is not as stable as other compounds, and the precise mechanism of action is still not fully understood.

Future Directions

The potential future directions for 2-(4-Acetylphenyl)isonicotinic acid, 95% include the development of novel antibiotics and anti-inflammatory drugs, the use of 2-(4-Acetylphenyl)isonicotinic acid, 95% as an antioxidant, the use of 2-(4-Acetylphenyl)isonicotinic acid, 95% in cancer therapy, and the use of 2-(4-Acetylphenyl)isonicotinic acid, 95% in the treatment of other diseases. Additionally, further research is needed to better understand the precise mechanism of action of 2-(4-Acetylphenyl)isonicotinic acid, 95% and to develop more efficient synthesis methods. Finally, further research is needed to explore the potential use of 2-(4-Acetylphenyl)isonicotinic acid, 95% in industrial applications.

Synthesis Methods

2-(4-Acetylphenyl)isonicotinic acid, 95% can be synthesized through a multi-step process. The first step involves the reaction of 4-acetylphenol with isonicotinic acid and sodium hydroxide. This reaction produces a salt of 2-(4-Acetylphenyl)isonicotinic acid, 95%, which is then purified by recrystallization. The second step involves the reaction of 2-(4-Acetylphenyl)isonicotinic acid, 95% with hydrochloric acid and sodium hydroxide. This reaction produces a salt of 2-(4-Acetylphenyl)isonicotinic acid, 95%, which can then be purified by recrystallization. Finally, the 2-(4-Acetylphenyl)isonicotinic acid, 95% can be isolated and purified by column chromatography.

Scientific Research Applications

2-(4-Acetylphenyl)isonicotinic acid, 95% has a wide range of applications in scientific research. It has been used to study the structure-activity relationships of isonicotinic acid-derived compounds, and has been found to possess antibacterial, antifungal, and anti-inflammatory properties. Furthermore, 2-(4-Acetylphenyl)isonicotinic acid, 95% has been used to study the mechanism of action of isonicotinic acid-derived compounds, as well as the biochemical and physiological effects of isonicotinic acid-derived compounds.

properties

IUPAC Name

2-(4-acetylphenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-9(16)10-2-4-11(5-3-10)13-8-12(14(17)18)6-7-15-13/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXAHFRYRUSEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679505
Record name 2-(4-Acetylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Acetylphenyl)isonicotinic acid

CAS RN

1261920-88-0
Record name 2-(4-Acetylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.